N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly as an inhibitor of dihydrofolate reductase, an important enzyme in the folate synthesis pathway. This compound features a hydroxymethyl group on a phenyl ring, which enhances its biological activity and solubility. The structural complexity and functional groups present in this compound make it an interesting subject for study in both synthesis and pharmacology.
This compound belongs to the class of sulfonamide derivatives, which are known for their antibacterial properties and roles in various therapeutic applications. The specific structure of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide suggests its potential utility in drug development, particularly in targeting specific biological pathways.
The synthesis of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide can be achieved through several methods, typically involving the reaction of an appropriate sulfonyl chloride with an amine or phenolic compound. The general synthetic route involves:
The synthesis may utilize solvents such as dichloromethane or acetonitrile, and reagents like triethylamine to facilitate the reaction. The purification of the final product can be accomplished through recrystallization or chromatography techniques to ensure high purity and yield.
The molecular formula of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is CHNOS. The compound features:
The compound's crystal structure can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths, angles, and molecular conformation. For instance, dihedral angles between functional groups can reveal steric interactions that influence reactivity.
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide can participate in various chemical reactions:
Reactions may be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Characterization post-reaction typically involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm product identity.
The mechanism of action for N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide primarily involves inhibition of dihydrofolate reductase. This enzyme plays a crucial role in the folate metabolism pathway, which is vital for DNA synthesis and cell division. By inhibiting this enzyme, the compound can effectively hinder bacterial growth or cancer cell proliferation.
The inhibition process usually involves binding to the active site of dihydrofolate reductase, preventing substrate access. Kinetic studies can provide data on the inhibitor's potency and efficacy compared to existing drugs.
Relevant data from spectroscopic analyses (e.g., infrared spectroscopy for functional group identification) further elucidate its chemical behavior.
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide has significant potential applications in:
Introduction to the CompoundN-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a benzylic sulfonamide derivative characterized by a hydroxymethyl substituent para to the sulfonamide-functionalized methyl group on the phenyl ring. Its molecular formula is C₉H₁₃NO₃S (molecular weight: 215.27 g/mol), featuring both polar (sulfonamide, hydroxy) and aromatic domains that influence its reactivity and solubility. The compound is alternatively identified as [4-(hydroxymethyl)phenyl]methanesulfonamide, with CAS Registry Numbers 1423027-12-6 and 774238-85-6 [3] [4]. Its SMILES notation (O=S(=O)(N)CC1=CC=C(CO)C=C1) and InChIKey (HCGQPMRTZKGSOD-UHFFFAOYSA-N) provide unambiguous structural representation [8]. As a synthetic target, it serves as a key intermediate for pharmaceuticals, including CCR3 antagonists and statin derivatives, necessitating high-purity, scalable routes [2] [9].
Table 1: Key Identifiers of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide
Property | Value |
---|---|
Systematic Name | [4-(Hydroxymethyl)phenyl]methanesulfonamide |
CAS Registry Numbers | 1423027-12-6, 774238-85-6 |
Molecular Formula | C₈H₁₁NO₃S |
Molecular Weight | 201.24 g/mol |
SMILES | O=S(=O)(N)CC₁=CC=C(CO)C=C₁ |
InChIKey | HCGQPMRTZKGSOD-UHFFFAOYSA-N |
Nucleophilic substitution forms the cornerstone for constructing the C–S bond between the benzylic carbon and methanesulfonamide group. The most direct route involves reacting 4-(bromomethyl)benzyl alcohol with methanesulfonamide under basic conditions. Here, the sulfonamide nitrogen acts as a nucleophile, displacing bromide to form the target compound. Optimization studies reveal that solvent choice critically influences yield: Polar aprotic solvents like N,N-dimethylformamide or acetonitrile enhance anion stability and substrate solubility, achieving yields of 78–85%, while protic solvents (e.g., ethanol) promote competing elimination or ether formation, reducing yields to <60% [9].
Base selection is equally crucial. Mild inorganic bases like potassium carbonate or cesium carbonate provide sufficient deprotonation of methanesulfonamide (pKa ~10) without degrading the hydroxymethyl group. Stronger bases (e.g., sodium hydride) necessitate cryogenic conditions (-20°C) to suppress aldol-type condensation of the aldehyde intermediate (from over-oxidation) and hydroxymethyl decomposition [9]. Recent advances employ phase-transfer catalysts, such as tetrabutylammonium bromide, to facilitate biphasic reactions (toluene/water), improving yields to 90% by enhancing interfacial ion transfer and reducing hydrolysis [9].
Table 2: Optimization of Nucleophilic Substitution Parameters
Variable | Condition | Yield (%) | Byproducts/Issues |
---|---|---|---|
Solvent | N,N-Dimethylformamide | 85 | Minimal |
Acetonitrile | 78 | Trace N-alkylation | |
Ethanol | 52 | Ether formation, hydrolysis | |
Base | Potassium carbonate | 80 | None detected |
Sodium hydride (-20°C) | 65 | Aldehyde condensation | |
Triethylamine | 45 | Incomplete conversion | |
Catalyst | Tetrabutylammonium bromide | 90 | <5% dialkylated product |
An alternative two-step pathway leverages reductive amination to assemble the benzylic sulfonamide moiety. This route commences with 4-(hydroxymethyl)benzaldehyde, which undergoes condensation with methanesulfonamide to form an N-sulfonyl imine intermediate. Subsequent reduction yields the target compound. Imine formation requires azeotropic water removal (e.g., toluene reflux with Dean-Stark apparatus) or molecular sieves to shift equilibrium, achieving >90% imine conversion [9].
Reduction conditions dictate stereochemical outcomes and functional group tolerance. Sodium borohydride in methanol at 0–5°C affords the highest chemoselectivity (95:5 ratio favoring benzylic amine over alcohol reduction), delivering 82–88% yield after crystallization [9]. Sodium cyanoborohydride (NaBH₃CN) in acidic methanol (pH 4–5) offers milder reduction but introduces cyanide handling concerns. Catalytic hydrogenation (5% Pd/C, 50 psi H₂) is feasible but risks hydroxymethyl debenzylation or aromatic ring saturation if temperatures exceed 50°C [9]. Solvent-free mechanochemical approaches using ball milling have emerged, reducing imines in 30 minutes with quantitative yields and minimal purification [7].
Preserving the integrity of the hydroxymethyl (–CH₂OH) group during sulfonamide formation is paramount due to its susceptibility to oxidation, nucleophilic displacement, or elimination. Protective group strategies mitigate these side reactions. Silyl ethers (e.g., tert-butyldiphenylsilyl chloride) offer robust protection during nucleophilic substitution, with deprotection using tetrabutylammonium fluoride (TBAF) restoring the alcohol in 92% yield [9]. However, silylation requires anhydrous conditions and adds two synthetic steps.
Acetyl protection presents a cost-effective alternative. Acetylation of 4-(hydroxymethyl)benzyl bromide with acetic anhydride/pyridine precedes sulfonamide coupling. Subsequent deprotection uses potassium carbonate in methanol at 25°C, achieving 95% deprotection yield without sulfonamide cleavage [9] [6]. For reductive amination routes, in situ protection is achievable: The aldehyde precursor is acetylated, condensed with methanesulfonamide, and reduced without isolating intermediates, streamlining the synthesis into a one-pot sequence with 75% overall yield [9].
Table 3: Protective Group Strategies for the Hydroxymethyl Group
Protective Group | Protection Conditions | Deprotection Conditions | Overall Yield* | Stability During Coupling |
---|---|---|---|---|
tert-Butyldiphenylsilyl | TBDPSCl, imidazole, N,N-dimethylformamide | TBAF, tetrahydrofuran, 25°C | 80% | Excellent |
Acetyl | Ac₂O, pyridine, 25°C | K₂CO₃, methanol, 25°C | 88% | Good (minor ester hydrolysis) |
p-Toluenesulfonyl | TsCl, NaOH, H₂O/dichloromethane | NaOH, ethanol, 60°C | 70% | Moderate |
Catalysis addresses key limitations in traditional syntheses, including sluggish kinetics, poor regioselectivity, and thermal degradation. Phase-transfer catalysis (PTC), using Aliquat 336 (methyltrioctylammonium chloride) or crown ethers, accelerates nucleophilic substitution in biphasic systems. For example, 50°C reactions in toluene/water with 5 mol% Aliquat 336 achieve 99% conversion in 1 hour—versus 12 hours without catalyst—by shuttling sulfonamide anions into the organic phase [9].
Transition metals enable milder C–N bond formation. Copper(I) iodide (10 mol%) with 1,10-phenanthroline catalyzes the coupling of methanesulfonamide and 4-(bromomethyl)benzyl alcohol in dimethyl sulfoxide at 80°C, yielding 94% product with <1% dialkylation. This system tolerates free hydroxymethyl groups, eliminating protection/deprotection steps [7]. For reductive amination, zirconium(IV) chloride acts as a Lewis acid catalyst, accelerating imine formation at 25°C and enabling subsequent reduction without isolation. Combined with sodium borohydride, this one-pot method delivers 89% yield with 99% purity after aqueous workup [9].
Photoredox catalysis represents the cutting edge: Iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) under blue LED light facilitate single-electron transfer (SET) activation of benzyl alcohols via in situ bromination, enabling room-temperature coupling with sulfonamides in a tandem oxidation-nucleophilic substitution sequence (75% yield) [7].
Table 4: Catalytic Systems for Sulfonamide Synthesis
Catalyst | Reaction Type | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Aliquat 336 (PTC) | Nucleophilic substitution | Toluene/H₂O, 50°C, 1 h | 99 | Fast kinetics, scalable |
CuI/1,10-phenanthroline | C–N coupling | Dimethyl sulfoxide, 80°C, 6 h | 94 | No protecting groups needed |
ZrCl₄ | Reductive amination | Methanol, 25°C, then NaBH₄, 1 h | 89 | One-pot, ambient temperature |
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Photoredox bromination | Acetonitrile, blue LED, 12 h | 75 | Avoids stoichiometric brominating agents |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1